N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine
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Overview
Description
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is an organic compound with the molecular formula C12H20N2. It is a diamine derivative characterized by the presence of a benzyl group and two methyl groups attached to the nitrogen atoms. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine typically involves the reaction of benzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under reflux conditions at a temperature of around 80°C for approximately 2 hours. The product is then purified through crystallization using ethanol, yielding a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes using fixed-bed reactors. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts such as Raney-Nickel and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine finds applications in several fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is employed in the production of polymers, resins, and as a curing agent for epoxy resins
Mechanism of Action
The mechanism of action of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound can modulate enzyme activity and influence cellular pathways, making it valuable in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: This compound lacks the benzyl group, making it less effective in certain applications.
N,N’-Dimethyl-1,3-propanediamine: Similar in structure but differs in the positioning of the methyl groups.
Uniqueness
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is unique due to the presence of the benzyl group, which enhances its reactivity and binding properties. This makes it more versatile and effective in various chemical and industrial applications compared to its analogs .
Properties
IUPAC Name |
N'-benzyl-N,N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-13-9-6-10-14(2)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRZWWQEJJUXDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543368 |
Source
|
Record name | N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60630-68-4 |
Source
|
Record name | N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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